rac-(1R,2R)-2-(methoxycarbonyl)-3-methylidenecyclopropane-1-carboxylicacid,trans

Catalog No.
S14082091
CAS No.
M.F
C7H8O4
M. Wt
156.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac-(1R,2R)-2-(methoxycarbonyl)-3-methylidenecyclo...

Product Name

rac-(1R,2R)-2-(methoxycarbonyl)-3-methylidenecyclopropane-1-carboxylicacid,trans

IUPAC Name

(1R,2R)-2-methoxycarbonyl-3-methylidenecyclopropane-1-carboxylic acid

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

InChI

InChI=1S/C7H8O4/c1-3-4(6(8)9)5(3)7(10)11-2/h4-5H,1H2,2H3,(H,8,9)/t4-,5-/m0/s1

InChI Key

PQMHRWNQDAOZRQ-WHFBIAKZSA-N

Canonical SMILES

COC(=O)C1C(C1=C)C(=O)O

Isomeric SMILES

COC(=O)[C@@H]1[C@H](C1=C)C(=O)O

Rac-(1R,2R)-2-(methoxycarbonyl)-3-methylidenecyclopropane-1-carboxylic acid, trans, is a cyclopropane derivative characterized by its unique structure that includes two carboxylic acid groups and a methoxycarbonyl group. The compound has the molecular formula C7H8O4C_7H_8O_4 and a molecular weight of 156.14 g/mol. Its IUPAC name indicates the presence of stereocenters at positions 1 and 2, which are crucial for its chemical behavior and biological activity. The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its reactive functional groups and structural properties .

Rac-(1R,2R)-2-(methoxycarbonyl)-3-methylidenecyclopropane-1-carboxylic acid, trans, can undergo various chemical transformations:

  • Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
  • Reduction: Reduction can be achieved with lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
  • Substitution: The methoxycarbonyl group can be replaced by nucleophiles such as amines or thiols through nucleophilic substitution reactions .

The synthesis of rac-(1R,2R)-2-(methoxycarbonyl)-3-methylidenecyclopropane-1-carboxylic acid, trans typically involves cyclopropanation reactions. Common methods include:

  • Cyclopropanation using Diazo Compounds: This method employs diazo compounds in the presence of transition metal catalysts to form the cyclopropane ring.
  • Reaction Conditions: These reactions are generally conducted in solvents like dichloromethane or toluene at low temperatures to enhance yield and selectivity .

The applications of rac-(1R,2R)-2-(methoxycarbonyl)-3-methylidenecyclopropane-1-carboxylic acid, trans are diverse:

  • Organic Synthesis: It serves as a building block for constructing more complex organic molecules.
  • Biological Research: The compound is studied for its potential interactions with biological targets.
  • Medicinal Chemistry: Ongoing research explores its potential as a therapeutic agent in drug development.
  • Industrial Use: It is utilized in producing specialty chemicals with unique properties .

Interaction studies focus on how rac-(1R,2R)-2-(methoxycarbonyl)-3-methylidenecyclopropane-1-carboxylic acid, trans interacts with various molecular targets. These studies aim to elucidate its binding affinity and mechanism of action concerning enzymes and receptors. Understanding these interactions is crucial for determining its potential therapeutic applications and biological effects .

Several compounds share structural similarities with rac-(1R,2R)-2-(methoxycarbonyl)-3-methylidenecyclopropane-1-carboxylic acid, trans. Here are some notable examples:

Compound NameCAS NumberKey Differences
rac-(1R,2R)-2-(methoxycarbonyl)-3-methylcyclopropane-1-carboxylic acid52920-02-2Lacks the methylene group affecting reactivity.
rac-(1R,2R)-2-(methoxycarbonyl)-3-ethylidenecyclopropane-1-carboxylic acidNot specifiedContains an ethylidene group instead of a methylidene group.
(1R,2S)-Methyl 2-isopropylcyclopropanecarboxylate168141-73-9Different substituents leading to varied chemical properties.
(1R,2R)-rel-Dimethyl cyclopropane-1,2-dicarboxylate826-35-7Contains two carboxylic acid groups but lacks the methoxycarbonyl group.

The unique combination of functional groups in rac-(1R,2R)-2-(methoxycarbonyl)-3-methylidenecyclopropane-1-carboxylic acid, trans enhances its reactivity and potential applications compared to these similar compounds .

XLogP3

-0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

156.04225873 g/mol

Monoisotopic Mass

156.04225873 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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